molecular formula C16H30O2 B013434 z-8-Tetradecenyl acetate CAS No. 35835-80-4

z-8-Tetradecenyl acetate

Cat. No. B013434
CAS RN: 35835-80-4
M. Wt: 254.41 g/mol
InChI Key: VZGHIFSDFDWSOD-FPLPWBNLSA-N
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Description

Synthesis Analysis

The synthesis of z-8-tetradecenyl acetate involves biochemical pathways that include desaturase enzymes. In leafroller moths of the genus Planotortrix, for example, the differential regulation of a desaturase gene, desat5, is crucial for the production of z-8-tetradecenyl acetate in their pheromone glands. This regulatory mechanism underlies the evolution of mating systems within these species (Albre, Steinwender, & Newcomb, 2013).

Molecular Structure Analysis

The molecular structure of z-8-tetradecenyl acetate is characterized by the presence of a double bond at the 8th carbon of a tetradecenyl chain. This structure is critical for its biological activity as a sex pheromone, influencing the interaction with receptors in the antennae of moth species. Research has identified the exact molecular configurations that contribute to the species-specific pheromone blends, highlighting the importance of molecular structure in pheromone evolution and species differentiation (Albre et al., 2012).

Chemical Reactions and Properties

Z-8-Tetradecenyl acetate participates in chemical reactions within the pheromone biosynthesis pathway of moths. The compound is produced through the action of desaturase enzymes on fatty acid precursors. This process is tightly regulated at the genetic level, illustrating the compound's critical role in moth communication and mating behavior. The interaction between z-8-tetradecenyl acetate and other compounds in the pheromone blend affects the efficacy of mating disruption in pest management strategies (Suckling et al., 2012).

Physical Properties Analysis

The physical properties of z-8-tetradecenyl acetate, such as volatility, solubility, and stability, play a significant role in its effectiveness as a pheromone. These properties determine the dispersion and longevity of the pheromone signal in the environment, affecting the communication range and the success of mating disruption practices. Research on the deployment of pheromone dispensers in orchards has provided insights into how these physical properties impact the practical application of z-8-tetradecenyl acetate in pest management (Suckling et al., 2012).

Chemical Properties Analysis

The chemical properties of z-8-tetradecenyl acetate, including its reactivity and interaction with other molecules, are crucial for its role as a pheromone. These properties influence the specificity of the pheromone signal, ensuring that it effectively mediates species-specific mating communication. The evolution of desaturase gene regulation involved in its production highlights the adaptive significance of these chemical properties in the diversification of pheromone signals among moth species (Albre, Steinwender, & Newcomb, 2013).

Scientific Research Applications

  • A mixture of (Z)-9-tetradecenyl acetate and (Z)-11-hexadecenyl acetate effectively attracts Great Dart moths. A 20-30% composition of the second compound showed the best capture rates in field trapping experiments (Steck et al., 1976).

  • (Z)-11-tetradecenyl acetate, combined with (E)-11-tetradecenyl alcohol, disrupts the orientation of Argyrotaenia velutinana male moths, suggesting its use in pest control (Reissig et al., 1978).

  • A combination of (Z)-9-tetradecen-1-ol and (Z)-9-tetradecenyl acetate is effective in attracting male Sesamia cretica Led., a pest of sorghum. The most effective composition was a 75:25 ratio of alcohol to acetate (Arsura et al., 1977).

  • Z-11-hexadecenyl acetate is the major component in the pheromone glands of calling female Mamestra brassicae moths. Other components showed no synergistic effects in attracting males (Struble et al., 1980).

  • Z9-14:Ac and Z11-16:Ac elicit strong electrophysiological responses in virgin male moths of the Loreyi leafworm, suggesting these compounds might be key in female leafworm sex pheromones (Ho et al., 2002).

properties

IUPAC Name

[(Z)-tetradec-8-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h7-8H,3-6,9-15H2,1-2H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGHIFSDFDWSOD-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\CCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

z-8-Tetradecenyl acetate

CAS RN

35835-80-4
Record name (Z)-8-Tetradecen-1-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
PM Guerin, H Arn, HR Buser, P Charmillot… - Journal of chemical …, 1986 - Springer
… Z-8-Dodecenyl acetate (Z8–12∶Ac),E-8-dodecenyl acetate (E8–12∶Ac),Z-8-tetradecenyl acetate (Z8–14∶Ac),Z-10-tetradecenyl acetate (Z10–14∶Ac), andZ-8-dodecen-1-ol (Z8–12∶…
AK Borg-Karlsona, R Mozuraitis - Zeitschrift für Naturforschung C, 1996 - degruyter.com
… were identified by GC-MS as a mixture of Z10-tetradecenyl acetate (92% ), £10-tetradecenyl acetate (2% ) and Z 8 -tetradecenyl acetate (6 %). The amount of volatiles released by one …
SP Foster, WL Roelofs - Archives of insect biochemistry and …, 1988 - Wiley Online Library
With the use of deuterium‐labeled saturated fatty acids coupled with gas chromatography‐mass spectrometric analysis, biosynthesis of the sex pheromone component (Z)‐8‐…
DM Suckling, GF McLaren, LAM Manning… - Pest management …, 2012 - Wiley Online Library
BACKGROUND: Pheromones of two native leafrollers of economic importance to the New Zealand horticulture industry, Planotortrix octo [(Z)‐8‐tetradecenyl acetate and tetradecyl …
Y Murakami, H Sugie, T Fukumoto… - Applied Entomology and …, 2005 - jstage.jst.go.jp
Eight compounds (ie, n-dodecyl acetate,(E)-8-dodecenyl acetate (E8-12: Ac),(Z)-8-dodecenyl acetate (Z8-12: Ac), n-dodecanol,(Z)-8-dodecen-1-ol, n-tetradecyl acetate,(E)-8-…
Number of citations: 24 www.jstage.jst.go.jp
DM Suckling, GM Burnip - Journal of chemical ecology, 1997 - Springer
Orientation disruption of C. herana was tested using pheromone traps baited with synthetic lures in small plot trials in apple orchards, using polyethylene rope dispensers (100/0.1-ha …
SP Foster, WL Roelofs - Journal of chemical ecology, 1987 - Springer
Ctenopseustis obliquana females collected from Christchurch were found to produce a mixture of (Z)-5-tetradecenyl acetate and tetradecyl acetate in their sex pheromone gland, in …
C Löfstedt, WL Roelofs - Insect biochemistry, 1985 - Elsevier
Female pheromone gland extracts of two primitive New Zealand tortricid species that use (Z)-8- tetradecenyl acetate as a pheromone component were analyzed for pheromone …
C Zhao, C Löfstedt, X Wang - Archives of Insect Biochemistry …, 1990 - Wiley Online Library
Sex pheromone biosynthesis in the Asian corn borer Ostrinia furnacalis was studied by topical application of deuterium labelled fatty acids to the pheromone gland. The incorporation of …
AB Attygalle, GN Jham, A Svatoš, RTS Frighetto… - Tetrahedron letters, 1995 - Elsevier
The major sex attractant released by Scrobipalpuloides absoluta, a devastating tomato pest, was identified as (3E,8Z,11Z)-3,8,11-tetradecatrienyl acetate by a novel strategy involving …

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